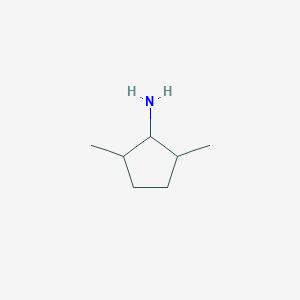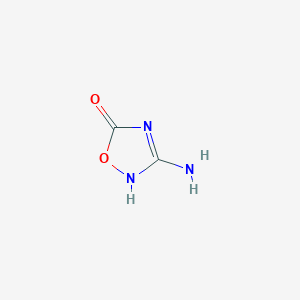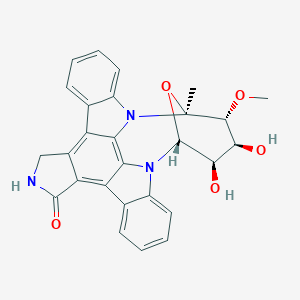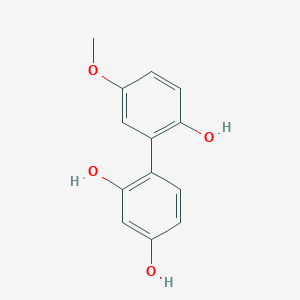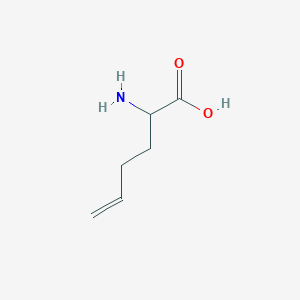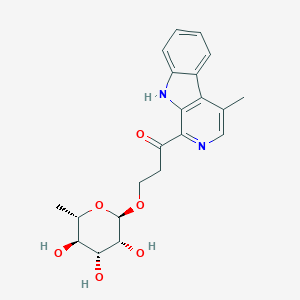
Oxopropaline E
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Oxopropaline E is a natural product that has been isolated from the fermentation broth of Streptomyces sp. It exhibits a range of biological activities, including antimicrobial, antitumor, and immunosuppressive effects. In recent years, there has been growing interest in the synthesis, mechanism of action, and potential applications of this compound.
Mecanismo De Acción
The mechanism of action of Oxopropaline E is not fully understood, but it is thought to involve the inhibition of bacterial cell wall synthesis and DNA replication. It has also been shown to induce apoptosis in cancer cells through the activation of caspase enzymes.
Efectos Bioquímicos Y Fisiológicos
Oxopropaline E has been found to have a range of biochemical and physiological effects. It has been shown to inhibit the growth of several bacterial species by disrupting cell wall synthesis and DNA replication. Additionally, it has been found to induce apoptosis in cancer cells by activating caspase enzymes. It has also been shown to have immunosuppressive effects by inhibiting the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of Oxopropaline E is its potent antimicrobial and antitumor activity. This makes it a promising candidate for the development of new antibiotics and anticancer drugs. However, one limitation of Oxopropaline E is its low solubility in water, which can make it difficult to work with in laboratory experiments.
Direcciones Futuras
There are several potential future directions for research on Oxopropaline E. One area of interest is the development of new methods for the synthesis of this compound, which could lead to the production of more potent derivatives. Another area of interest is the investigation of the mechanism of action of Oxopropaline E, which could provide insights into its potential therapeutic applications. Finally, there is potential for the development of new antibiotics and anticancer drugs based on the structure of Oxopropaline E.
Aplicaciones Científicas De Investigación
Oxopropaline E has been the subject of numerous scientific studies due to its potential therapeutic applications. It has been shown to exhibit potent antimicrobial activity against a range of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). Additionally, it has been found to have antitumor effects against several cancer cell lines, including breast, lung, and colon cancer.
Propiedades
Número CAS |
152752-60-8 |
|---|---|
Nombre del producto |
Oxopropaline E |
Fórmula molecular |
C21H24N2O6 |
Peso molecular |
400.4 g/mol |
Nombre IUPAC |
1-(4-methyl-9H-pyrido[3,4-b]indol-1-yl)-3-[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxypropan-1-one |
InChI |
InChI=1S/C21H24N2O6/c1-10-9-22-16(17-15(10)12-5-3-4-6-13(12)23-17)14(24)7-8-28-21-20(27)19(26)18(25)11(2)29-21/h3-6,9,11,18-21,23,25-27H,7-8H2,1-2H3/t11-,18-,19+,20+,21+/m0/s1 |
Clave InChI |
FSOBSGJDWJWABF-YOHLVPJJSA-N |
SMILES isomérico |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OCCC(=O)C2=NC=C(C3=C2NC4=CC=CC=C43)C)O)O)O |
SMILES |
CC1C(C(C(C(O1)OCCC(=O)C2=NC=C(C3=C2NC4=CC=CC=C43)C)O)O)O |
SMILES canónico |
CC1C(C(C(C(O1)OCCC(=O)C2=NC=C(C3=C2NC4=CC=CC=C43)C)O)O)O |
Sinónimos |
oxopropaline E |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



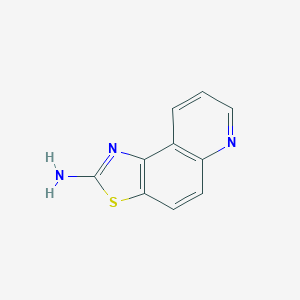
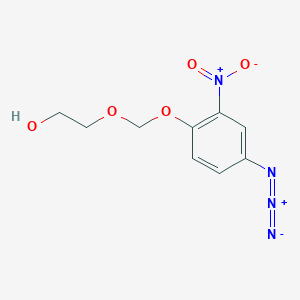
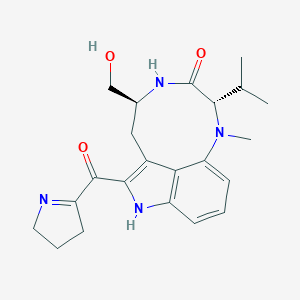
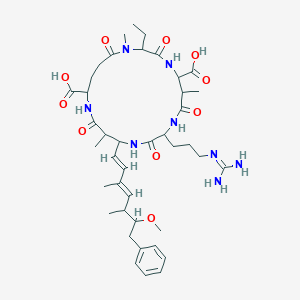


![Trimethyl-[(6-methylpyridin-2-yl)methyl]silane](/img/structure/B122047.png)
![2-[(4-Amino-1-methyl-1H-pyrazol-5-yl)amino]ethanol](/img/structure/B122048.png)
![6-Hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid](/img/structure/B122053.png)
